2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine hydrochloride
Description
2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNOS. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxyphenylthio group attached to the pyrrolidine ring.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)sulfanylmethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-14-11-6-2-3-7-12(11)15-9-10-5-4-8-13-10;/h2-3,6-7,10,13H,4-5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMXHPTZHDDPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417794-33-2 | |
| Record name | Pyrrolidine, 2-[[(2-methoxyphenyl)thio]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine hydrochloride typically involves the reaction of 2-methoxybenzenethiol with a suitable pyrrolidine derivative. One common method is the nucleophilic substitution reaction where 2-methoxybenzenethiol reacts with a halomethylpyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxy group or to convert the thioether to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, demethylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in biological systems. The methoxyphenylthio group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolidine ring may also play a role in binding to biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Similar in structure due to the presence of a sulfur-containing heterocycle.
Indole derivatives: Share similar biological activities and are often studied for their medicinal properties.
Pyrrolidine derivatives: Compounds like 1-(2-tert-butylphenyl)-5-(methoxymethyl)pyrrolidin-2-one share the pyrrolidine core structure
Uniqueness
2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine hydrochloride is unique due to the combination of the methoxyphenylthio group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets that may not be achievable with other similar compounds .
Biological Activity
2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables that summarize its activity.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a thioether and a methoxyphenyl group. Its molecular formula is CHClNOS, with a molecular weight of approximately 267.78 g/mol. The presence of the methoxy group enhances its solubility and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biochemical pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
Antimicrobial Activity
Recent studies indicate that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.01 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | 0.02 mg/mL |
These values suggest that the compound could be further explored as a potential antibacterial agent.
Antifungal Activity
In vitro assays have shown that the compound also possesses antifungal properties, particularly against strains like Candida albicans. The observed MIC values indicate moderate effectiveness, warranting further investigation into its potential as an antifungal treatment.
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving the administration of this compound in animal models demonstrated significant reductions in bacterial load in infections caused by Staphylococcus aureus and Escherichia coli. This study highlighted the compound's potential as a therapeutic agent in treating bacterial infections.
- Neuropharmacological Assessment : Another study evaluated the effects of this compound on cognitive functions in rodent models. Results indicated improvements in memory retention and learning capabilities, suggesting possible applications in treating cognitive disorders.
Research Findings
Research has consistently pointed to the diverse biological activities of pyrrolidine derivatives. A comprehensive review of literature reveals:
- Structure-Activity Relationships (SAR) : Modifications to the methoxy and thioether groups significantly influence biological activity, emphasizing the importance of chemical structure in determining efficacy.
- Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics for the compound, which could enhance its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
